
N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the thiazole ring, followed by its attachment to the quinoline core through amide bond formation. Specific reagents and catalysts, such as Lawesson’s reagent for thionation and various amines for amide formation, are often employed .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline or thiazole rings, potentially altering the compound’s properties.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, particularly at the thiazole ring or the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the thiazole or quinoline rings .
科学研究应用
N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties.
作用机制
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the compound’s structural features .
相似化合物的比较
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)benzamide
- N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
- N-(4-methyl-1,3-thiazol-2-yl)-3-phenylacrylamide
Uniqueness
N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide is unique due to its combination of a quinoline core with a thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development .
属性
CAS 编号 |
852304-29-1 |
|---|---|
分子式 |
C14H11N3O2S |
分子量 |
285.32 g/mol |
IUPAC 名称 |
N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C14H11N3O2S/c1-8-7-20-14(15-8)17-13(19)10-6-12(18)16-11-5-3-2-4-9(10)11/h2-7H,1H3,(H,16,18)(H,15,17,19) |
InChI 键 |
FBMMOLXMDZIDPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
溶解度 |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
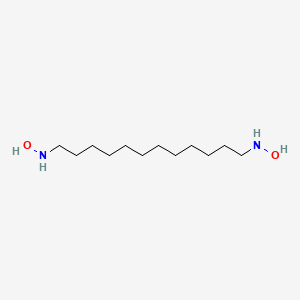

![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
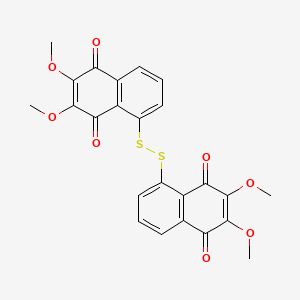
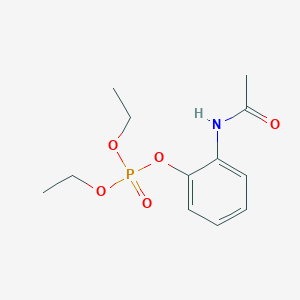
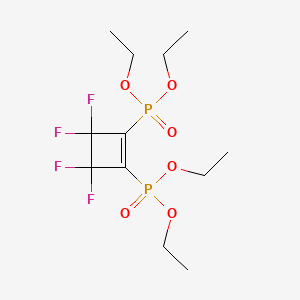
![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14151088.png)
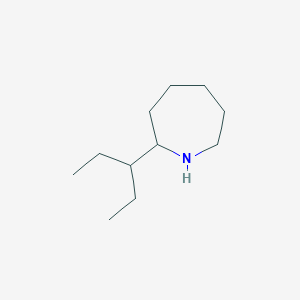

![Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]-](/img/structure/B14151104.png)

![2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone](/img/structure/B14151108.png)
